molecular formula C14H15N3O4S B5727768 methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate

methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate

Cat. No. B5727768
M. Wt: 321.35 g/mol
InChI Key: LYDIKFBQNZIJOA-UHFFFAOYSA-N
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Description

Methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate, also known as MET, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. MET belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological properties.

Mechanism of Action

The mechanism of action of methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate is not fully understood. However, it has been suggested that methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate may exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate has also been shown to have a protective effect on the liver and may have potential in the treatment of liver diseases. Additionally, methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate has been found to improve glucose metabolism and may have potential in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

Methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate is also stable under normal laboratory conditions. However, there are some limitations to using methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate in lab experiments. It has low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate. One area of interest is its potential in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate and its effects on neuronal function. Another area of interest is the development of methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate derivatives with improved solubility and bioavailability. Additionally, studies are needed to investigate the potential of methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate in combination with other drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate is a promising compound with potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate has a relatively simple synthesis method and is stable under normal laboratory conditions. However, further research is needed to fully understand the mechanism of action of methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate and its effects on various diseases.

Synthesis Methods

The synthesis of methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate involves the reaction of ethyl 3-amino-4-ethoxybenzoate with thiosemicarbazide in the presence of acetic anhydride. The resulting product is then treated with methyl iodide to obtain methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate. The purity of the compound is confirmed by thin-layer chromatography and spectral analysis.

Scientific Research Applications

Methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer. It has also been shown to have a protective effect on neurons and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl 2-[5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-3-21-10-6-4-5-9(7-10)13(19)15-14-17-16-11(22-14)8-12(18)20-2/h4-7H,3,8H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDIKFBQNZIJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]acetate

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